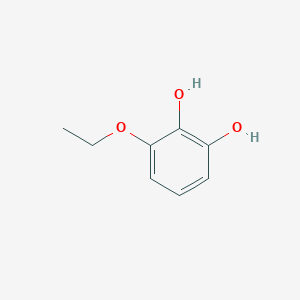

3-Ethoxybenzene-1,2-diol

Description

3-Ethoxybenzene-1,2-diol is a substituted catechol derivative featuring a hydroxyl group at positions 1 and 2 of the benzene ring and an ethoxy group at position 3. While direct references to this compound are absent in the provided evidence, structural analogs such as 4-allylbenzene-1,2-diol () and 4-(3-ethylthiophen-2-yl)benzene-1,2-diol () highlight the significance of substituent position and type on physicochemical and biological properties.

Properties

IUPAC Name |

3-ethoxybenzene-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5,9-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQQVDWJMIHXPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10495605 | |

| Record name | 3-Ethoxybenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32867-76-8 | |

| Record name | 3-Ethoxybenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural and Functional Comparison with Benzene-1,2-diol Derivatives

Substituent Position and Type

- Benzene-1,2-diol (Catechol) : The parent compound lacks substituents beyond hydroxyl groups. It exhibits strong antioxidant activity due to its ability to donate hydrogen atoms ().

- 4-Methylbenzene-1,2-diol : A methyl group at position 4 increases steric hindrance and lipophilicity, enhancing stability in hydrophobic environments ().

- 4-Allylbenzene-1,2-diol : The allyl group at position 4 confers potent antibacterial activity against Xanthomonas oryzae (Xoo), with 72.73% protective efficacy at 1335 µmol/L ().

- 3-Ethoxybenzene-1,2-diol (Inferred) : The ethoxy group at position 3 may reduce hydrogen-bonding capacity compared to hydroxyl-rich analogs but improve metabolic resistance due to decreased enzymatic cleavage.

Key Structural Differences

Acetalization/Ketalization Efficiency

Aliphatic diols like ethane-1,2-diol and propane-1,2-diol exhibit high reactivity in acetalization/ketalization reactions under cobalt-based catalysis (). For example:

- Cyclohexanone + ethane-1,2-diol → 99.2% conversion (Table 3, ).

- Propane-1,2-diol shows similar efficiency (99.2% conversion).

In contrast, aromatic diols like 3-Ethoxybenzene-1,2-diol are less reactive in such reactions due to aromatic ring stabilization and reduced nucleophilicity of hydroxyl groups.

Chirality and Functionalization

- (S)-3-Butene-1,2-diol : A chiral aliphatic diol with applications in asymmetric synthesis ().

- 3-Ethoxybenzene-1,2-diol: Non-chiral but may serve as a scaffold for chiral catalysts or ligands due to its rigid aromatic core.

Antibacterial and Antifungal Activity

- 4-Allylbenzene-1,2-diol : Exhibits superior protective efficacy (72.73%) against Xoo compared to kasugamycin (53.03%) ().

- 4-(3-Hydroxybutan-2-yl)-3-methylbenzene-1,2-diol : Active against methicillin-resistant Staphylococcus aureus (MRSA) ().

- 3-Ethoxybenzene-1,2-diol (Inferred): Potential antimicrobial activity may depend on ethoxy group interactions with bacterial membranes.

Anticancer Activity

- Aza-resveratrol analogs (e.g., 4-(E)-iminoethylbenzene-1,2-diol derivatives): Show potent binding to estrogen receptor alpha (ERα) via hydrogen bonding, inhibiting breast cancer cell proliferation ().

- Chrysene-1,2-diol : Requires metabolic activation for mutagenicity, highlighting the role of diol positioning in bioactivity ().

Hydrogen Bonding and Conformational Dynamics

Hydrogen-Bonding Networks

- trans-Cyclohexane-1,2-diol : Forms stable hydrogen-bonded conformers, with computational models (e.g., B3LYP) accurately predicting energetics ().

- 1,2-Diarylated acenaphthene-1,2-diol: Stabilized by non-classical hydrogen bonds (C–H···O, C–H···π) and π-π stacking ().

- 3-Ethoxybenzene-1,2-diol : The ethoxy group may disrupt intramolecular hydrogen bonds, favoring extended conformations.

Solvent Interactions

- Aliphatic diols (e.g., ethane-1,2-diol) are highly soluble in polar solvents.

- Aromatic diols like 3-Ethoxybenzene-1,2-diol likely exhibit lower solubility in water but enhanced solubility in organic solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.